molecular formula C11H8O6 B2762035 (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 92422-76-9

(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No. B2762035
CAS RN: 92422-76-9
M. Wt: 236.179
InChI Key: WVYIHVIEQRZMLS-UHFFFAOYSA-N
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Description

“(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .


Molecular Structure Analysis

The molecular structure of “(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” is characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” are characterized by its density, boiling point, vapour pressure, and enthalpy of vaporization .

Scientific Research Applications

  • Antimicrobial Activity Coumarin derivatives, including some with similar substitutions to (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, have demonstrated antimicrobial properties. Studies have documented their effectiveness against bacteria, fungi, and even tuberculosis.
  • Cardiovascular Health

    • Quercetin, a flavonol structurally related to this compound, is well-known for its cardiovascular benefits. It exhibits antioxidant, anti-inflammatory, and vasorelaxant properties .

Future Directions

The future directions of research on “(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” could involve further exploration of its biological and pharmaceutical properties, given the wide range of activities exhibited by coumarin derivatives .

properties

IUPAC Name

2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYIHVIEQRZMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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